S-(+)-Manidipine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-IXXXVMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676000 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217836-12-8 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects of Manidipine and Its Deuterated Analog
Enantiomerism in Dihydropyridine (B1217469) Calcium Channel Blockers
Dihydropyridine (DHP) calcium channel blockers are a class of drugs widely used in the treatment of hypertension. nih.govwikipedia.org A key structural feature of many DHPs, including manidipine (B393), is the presence of a chiral center at the C4 position of the dihydropyridine ring. nih.govyoutube.com This chirality arises when the ester substituents at the C3 and C5 positions are different, resulting in the existence of two non-superimposable mirror images known as enantiomers. youtube.commdpi.com
These enantiomers, designated as S-(-) and R-(+), often exhibit significant differences in their pharmacological and toxicological profiles. mdpi.com This phenomenon, known as enantioselectivity, is a consequence of the three-dimensional nature of drug-receptor interactions. nih.gov The binding site of the L-type calcium channel, the primary target of DHPs, is itself chiral, leading to a preferential interaction with one enantiomer over the other. nih.gov For many DHP calcium channel blockers, one enantiomer acts as a potent antagonist (a blocker), while the other may be significantly less active or even exhibit opposing activity as a calcium channel agonist (an activator). mdpi.com The enantioselective action of dihydropyridine Ca2+ antagonists is a well-established principle. nih.gov For instance, studies on isradipine (B148454) have shown that while both enantiomers become more potent with membrane depolarization, the extent of enantioselectivity remains largely unchanged. nih.gov
Stereoselective Pharmacological Activity of S-(+)-Manidipine
The pharmacological activity of manidipine resides almost exclusively in the S-(+)-enantiomer. nih.gov Research has unambiguously demonstrated that S-(+)-manidipine is the active component responsible for the calcium channel blocking and antihypertensive effects. nih.gov
In a key study, the absolute configurations of the manidipine enantiomers were determined to be S-(+) and R-(-). nih.gov Subsequent pharmacological evaluations in spontaneously hypertensive rats (SHR) revealed that the S-(+)-isomer was approximately 30 times more potent in its antihypertensive activity than the R-(-)-isomer. nih.gov Furthermore, in radioligand binding assays using [3H]nitrendipine, S-(+)-manidipine showed about 80 times greater affinity for the calcium channel receptor than R-(-)-manidipine. nih.gov Another study confirmed these findings, showing that while S-manidipine hydrochloride produced an antihypertensive effect equivalent to that of racemic manidipine, R-manidipine hydrochloride had no such effect.
Patch-clamp experiments have also highlighted this stereoselectivity. The S-enantiomers of dihydropyridines like manidipine and nitrendipine (B1678957) display a faster onset of action and produce a greater blockade of voltage-sensitive Ca2+ channels compared to their corresponding R-enantiomers. nih.gov
| Activity | S-(+)-Manidipine | R-(-)-Manidipine | Reference |
|---|---|---|---|
| Antihypertensive Potency in SHR | ~30 times more potent | Significantly less potent | nih.gov |
| Radioligand Binding Affinity | ~80 times greater affinity | Significantly lower affinity | nih.gov |
| Antihypertensive Effect | Active | Inactive | |
| Ca2+ Channel Blockade | Greater blockade, faster onset | Lesser blockade, slower onset | nih.gov |
Research on Stereoselective Disposition and Metabolic Inversion Mechanisms of Manidipine Enantiomers
Given the significant differences in pharmacological activity, understanding the stereoselective pharmacokinetics (disposition) of manidipine enantiomers is crucial. Researchers have developed sensitive and selective analytical methods to quantify R-(-)-manidipine and S-(+)-manidipine individually in human plasma and serum. nih.govnih.gov These methods, often employing chiral chromatography coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for detailed pharmacokinetic studies of the separate enantiomers after administration of the racemic drug. nih.govresearchgate.net
The development of these stereoselective assays is essential for determining if the absorption, distribution, metabolism, and excretion of the two enantiomers differ. nih.gov For example, a validated LC-MS/MS method was successfully applied to a pharmacokinetic study in healthy human subjects, demonstrating its suitability for tracking the disposition of each isomer. nih.gov While detailed data on metabolic inversion (the conversion of one enantiomer into the other in vivo) for manidipine is not extensively documented in the provided sources, the ability to measure individual enantiomer concentrations is a prerequisite for such investigations. nih.govnih.gov The mean extraction recovery from plasma has been reported to be greater than 80% for both enantiomers, indicating the robustness of these analytical techniques. nih.gov
Enantioselective Synthesis Strategies for S-(+)-Manidipine-d4
The synthesis of enantiomerically pure compounds like this compound requires specialized chemical strategies known as enantioselective synthesis. mdpi.com The classical Hantzsch synthesis for 1,4-dihydropyridines typically produces a racemic mixture, which then necessitates a resolution step to separate the enantiomers. mdpi.com
A more direct approach involves the synthesis and separation of chiral precursors. One reported synthesis for the optical isomers of manidipine involves the esterification of optically active monocarboxylic acid precursors. nih.gov In this strategy, the racemic manidipine monocarboxylic acid is resolved into its separate enantiomers. The desired S-(-) monocarboxylic acid is then esterified with the appropriate side chain to yield S-(+)-manidipine. nih.gov
For the synthesis of this compound, this strategy would be adapted by using a deuterated version of the side-chain alcohol in the final esterification step. The formal chemical name of the deuterated compound is 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl ester, indicating that the four deuterium (B1214612) atoms are located on the ethyl group of the C3 ester side chain. caymanchem.comsapphire-usa.com Therefore, the synthesis would involve the esterification of the enantiomerically pure S-(-)-monocarboxylic acid precursor with 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol-d4. The deuterated analog, this compound, serves as an ideal internal standard for the quantification of manidipine in biological samples by GC- or LC-MS, as it is chemically identical to the analyte but has a different mass. caymanchem.comsapphire-usa.com
Synthetic Methodologies and Isotopic Labeling of S + Manidipine D4
General Principles of 1,4-Dihydropyridine (B1200194) Synthesis
The synthesis of the 1,4-dihydropyridine (1,4-DHP) core structure, which forms the basis of Manidipine (B393), is predominantly achieved through the Hantzsch dihydropyridine (B1217469) synthesis wikipedia.orgorganic-chemistry.orgyoutube.comwur.nlresearchgate.netjsynthchem.com. This venerable multicomponent reaction, first reported in 1881, typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) wikipedia.orgorganic-chemistry.orgyoutube.comwur.nlresearchgate.netjsynthchem.comyoutube.com. This reaction efficiently constructs the characteristic 1,4-dihydropyridine ring system.
Table 1: General Hantzsch Dihydropyridine Synthesis
| Component | Role |
| Aldehyde | Provides the C4 carbon and its substituent |
| β-Keto Ester (2 eq.) | Provides C2, C3, C5, C6 carbons and ester groups |
| Nitrogen Source | Provides the N1 nitrogen atom |
| Product | 1,4-Dihydropyridine Core |
While the classical Hantzsch synthesis is a cornerstone of heterocyclic chemistry, it can sometimes be limited by harsh reaction conditions, prolonged reaction times, and moderate product yields wikipedia.orgjsynthchem.com. Consequently, significant research has focused on improving its efficiency and environmental impact through the application of various catalytic systems, including heterogeneous catalysts, ionic liquids, and microwave or ultrasonic irradiation wikipedia.orgjsynthchem.com. These advancements aim to provide greener and more efficient routes to 1,4-dihydropyridine derivatives, which are vital as calcium channel blockers like Manidipine wur.nlnih.govnih.govwikipedia.orgresearchgate.nettubitak.gov.tr.
Stereoselective Synthesis of S-(+)-Manidipine
Manidipine is a chiral molecule, and its biological activity is stereodependent, with enantiomers often exhibiting different potencies and pharmacological profiles nih.govresearchgate.netmdpi.comgoogle.com. The specific enantiomer of interest here is S-(+)-Manidipine. While the standard Hantzsch synthesis typically yields racemic mixtures of unsymmetrical 1,4-dihydropyridines researchgate.netmdpi.com, obtaining enantiomerically pure compounds like S-(+)-Manidipine requires specialized stereoselective synthesis techniques.
Table 2: Stereoselective Synthesis Approaches for 1,4-Dihydropyridines
| Approach | Description |
| Chiral Auxiliaries | Covalently attaching a temporary chiral group to a reactant to direct stereochemistry during synthesis. |
| Chiral Cyclocondensation Partners | Using enantiomerically pure starting materials in the cyclocondensation reaction. |
| Chromatographic Separation | Using chiral stationary phases in HPLC or GC to physically separate enantiomers from a racemic mixture. |
| Resolution of Racemates | Forming diastereomeric salts with a chiral resolving agent (acid or base) and separating them by crystallization or other physical methods. |
| Enzyme-Catalyzed Kinetic Resolution | Employing enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or vice versa. |
| Catalytic Asymmetric Synthesis | Utilizing chiral catalysts (organocatalysts or metal complexes) to directly promote the formation of a specific enantiomer. |
Specific routes to enantiopure Manidipine, including S-(+)-Manidipine, often involve the esterification of optically active monocarboxylic acid precursors nih.gov. S-(+)-Manidipine is recognized as a distinct chemical entity and is also utilized as a chiral reagent in synthetic chemistry, highlighting its importance beyond its therapeutic application scbt.com.
Strategies for Deuterium (B1214612) Incorporation into S-(+)-Manidipine
Deuterium labeling is a powerful technique that provides invaluable insights into chemical processes and can modulate the properties of pharmaceutical compounds synmr.inacs.orgsynmr.insimsonpharma.comnih.govnih.gov. The incorporation of deuterium can influence drug metabolism, distribution, absorption, and excretion (ADME) profiles, potentially leading to improved therapeutic indices or altered pharmacokinetic behavior due to the kinetic isotope effect (KIE) acs.orgnih.govnih.govbeilstein-journals.org. S-(+)-Manidipine-d4, with four deuterium atoms incorporated (C35H34D4N4O6, MW 614.72) pharmaffiliates.com, is utilized in bioanalytical research and for bioavailability/bioequivalence (BA/BE) studies daicelpharmastandards.com.
Late-stage deuteration strategies are often favored for introducing isotopic labels into complex molecules, such as S-(+)-Manidipine, as they minimize the number of synthetic steps and potential for isotopic scrambling acs.org. Hydrogen isotope exchange (HIE) reactions, which involve the direct replacement of protium (B1232500) (¹H) with deuterium (²H) often via C–H bond activation, are a primary method for late-stage deuteration acs.orgnih.govthieme-connect.de. These processes frequently employ deuterated solvents, with heavy water (D2O) being a common and versatile deuterium source synmr.insynmr.innih.govresearchgate.netgoogle.comjst.go.jp. Transition metal catalysts, including palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), are frequently utilized to facilitate these H–D exchange reactions, often under thermal or catalytic conditions nih.govthieme-connect.dejst.go.jp. Deuterated solvents also play a crucial role as reaction media and are indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling high-resolution structural analysis of labeled compounds synmr.insynmr.in.
The precise placement of deuterium atoms is paramount for effectively tracking reaction mechanisms, identifying intermediates, and understanding stereochemical outcomes synmr.inacs.orgsynmr.insimsonpharma.comresearchgate.netrsc.orgmdpi.com. Deuterium labeling experiments have been instrumental in confirming proposed reaction pathways, such as the mechanisms of Hantzsch synthesis or other transformations involving dihydropyridines mdpi.comorganic-chemistry.org. In pharmaceutical development, site-specific deuteration can be strategically employed to modulate metabolic stability. For instance, deuterium incorporation at positions susceptible to enzymatic metabolism, such as by Cytochrome P450 enzymes (e.g., CYP3A4), can slow the rate of metabolic degradation due to the inherent strength of the C–D bond compared to the C–H bond (kinetic isotope effect) nih.govbeilstein-journals.org. This can lead to improved drug half-life, increased systemic exposure, and potentially reduced dosing frequency or side effects.
A variety of methods are available for introducing deuterium into organic molecules like S-(+)-Manidipine.
Deuterated Solvents and Reagents: The direct use of deuterated solvents, such as D2O, methanol-d4, or DMSO-d6, serves as both the reaction medium and a readily available deuterium source tubitak.gov.trsynmr.insynmr.innih.govgoogle.comjst.go.jpchemie-brunschwig.ch. Furthermore, deuterated reagents, such as deuterated aldehydes or isocyanides, can be directly incorporated into molecules through multicomponent reactions, including modified Hantzsch syntheses, to yield specifically labeled products without significant isotopic scrambling nih.govbeilstein-journals.org.
Catalytic Hydrogenation and Deuteration: Deuterium gas (D2) can be employed in catalytic hydrogenation reactions to saturate double or triple bonds with deuterium simsonpharma.comresearchgate.netrsc.orgorganic-chemistry.org. Transfer hydrogenation, utilizing deuterated hydrogen donors like deuterated alcohols, offers an alternative route, sometimes with enhanced safety or regioselectivity organic-chemistry.org.
Hydrogen Isotope Exchange (HIE): This fundamental technique involves the direct substitution of hydrogen atoms with deuterium. HIE can be catalyzed by acids, bases, or various transition metals simsonpharma.comnih.govthieme-connect.degoogle.comjst.go.jplibretexts.org. For example, palladium on carbon (Pd/C) is a common catalyst for H–D exchange reactions in D2O nih.govresearchgate.netjst.go.jprsc.org. The efficiency of direct exchange can sometimes be enhanced by the addition of promoters, such as deuterium peroxide google.com.
Specific Deuteration Techniques: More advanced methods include regioselective palladium-catalyzed bromine-deuterium (Br/D) exchange rsc.org, visible-light photocatalytic deuteration researchgate.net, and copper-catalyzed deacylative deuteration for precise, site-specific labeling nih.gov. Inverse hydroboration protocols utilizing deuterated methanol (B129727) have also been developed for deuterium incorporation acs.org.
Table 3: Common Deuterium Incorporation Strategies
| Method | Deuterium Source(s) | Typical Catalysts/Conditions | Primary Application |
| Hydrogen Isotope Exchange (HIE) | D2O, deuterated solvents (e.g., CD3OD, DMSO-d6) | Acid/Base catalysts; Transition metals (Pd, Pt, Ru, Rh, Ir); High temperatures | Late-stage functionalization, mechanistic studies |
| Catalytic Hydrogenation | D2 gas | Transition metal catalysts (Pd/C, Pt/C, Raney Ni) | Reduction of unsaturated bonds with deuterium |
| Transfer Hydrogenation | Deuterated hydrogen donors (e.g., D2O, deuterated alcohols) | Metal catalysts (e.g., InBr3) | Safer alternative to D2 gas, regioselective H-D addition |
| Deuterated Reagents in MCRs | Deuterated aldehydes, isocyanides, β-keto esters | Various catalysts depending on the MCR; often mild conditions | Direct incorporation of deuterium during synthesis |
| Direct Exchange (Proton-Deuterium) | D2O, deuterated alcohols | Alkali metal deuteroxides, Lewis acids, transition metal catalysts, promoters (e.g., D2O2) | Exchange of labile hydrogens (e.g., α-hydrogens, alcohols, amines) |
The development and application of these synthetic and labeling methodologies are crucial for the precise preparation of deuterated compounds like this compound, enabling detailed scientific investigations and the advancement of pharmaceutical research.
Compound Names Mentioned:
this compound
Manidipine
S-(+)-Manidipine
1,4-Dihydropyridine (1,4-DHP)
β-keto ester
Aldehyde
Ammonia
Ammonium Acetate
D2O (Heavy Water)
Methanol-d4
DMSO-d6
D2 (Deuterium Gas)
CD3OD
Molecular and Cellular Pharmacology of Manidipine Analogues
Interactions with Voltage-Dependent Calcium Channels
Voltage-dependent calcium channels are critical for cellular excitation and contraction. Manidipine (B393) selectively targets these channels, particularly the L-type and T-type isoforms, to exert its therapeutic effects. caymanchem.comdrugbank.compatsnap.comnih.gov
L-type calcium channels are crucial for the excitation-contraction coupling in vascular smooth muscle. Manidipine acts as a potent blocker of these channels, inhibiting the influx of extracellular calcium ions upon membrane depolarization. This blockade leads to a reduction in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation. drugbank.compatsnap.comnih.gov Studies have indicated that Manidipine inhibits native L-type calcium channels in dissociated guinea pig cardiac ventricular cells with an IC50 of 2.6 nM. caymanchem.com The drug's interaction with these channels is characterized by slow binding and dissociation kinetics, contributing to its sustained antihypertensive effect. drugbank.comnih.gov
In addition to L-type channels, Manidipine also exhibits significant activity against T-type voltage-dependent calcium channels. caymanchem.comdrugbank.comrevistanefrologia.comnih.govresearchgate.netrevistanefrologia.comresearchgate.net T-type channels are activated by smaller membrane depolarizations and play a role in various cellular processes, including smooth muscle tone regulation. revistanefrologia.comnih.gov Notably, T-type channels are expressed in efferent arterioles of the kidney, where their blockade by Manidipine contributes to a reduction in intraglomerular pressure and microalbuminuria. revistanefrologia.comnih.govrevistanefrologia.com Manidipine has been shown to inhibit human T-type (α1H) calcium channels. caymanchem.com
A key characteristic of Manidipine is its high selectivity for vascular smooth muscle cells compared to cardiac muscle cells. drugbank.comnih.govresearchgate.netresearchgate.net This vascular selectivity translates to potent vasodilatory effects with minimal impact on cardiac contractility, heart rate, or conduction, distinguishing it from some older dihydropyridine (B1217469) calcium channel blockers. drugbank.comresearchgate.netresearchgate.net At clinically relevant dosages, Manidipine does not produce significant cardiodepressant effects or affect norepinephrine (B1679862) levels, suggesting a lack of sympathetic activation. drugbank.comresearchgate.netresearchgate.net
The concept of use-dependent calcium channel block, where the drug's effect increases with channel activity, is a known characteristic of some dihydropyridine calcium channel blockers. This mechanism involves the drug binding preferentially to the open or inactivated states of the channel. While Manidipine's slow binding and dissociation kinetics suggest a potential for use-dependent interactions, specific detailed molecular mechanisms for Manidipine's use-dependent blockade are not explicitly detailed within the provided search results. drugbank.comnih.gov
In Vitro Studies on Cellular Signaling and Regulatory Pathways
Beyond its direct effects on calcium channels, Manidipine influences various intracellular signaling pathways, impacting cellular responses to mitogens and influencing processes such as cellular differentiation.
Manidipine has demonstrated inhibitory effects on cellular signaling pathways activated by vascular mitogens. Specifically, it inhibits endothelin-1 (B181129) (ET-1)-induced increases in intracellular calcium ([Ca2+]i) in vascular smooth muscle cells. In A7r5 rat vascular smooth muscle cells, Manidipine exhibits an ED50 of 1 nM for inhibiting ET-1-induced calcium increases. caymanchem.comnih.gov While Manidipine inhibits ET-1-induced calcium signaling, it has also been observed to potentiate ET-1's effect on the induction of immediate-early genes, such as c-fos and c-jun, in these cells. nih.gov
Furthermore, Manidipine has been shown to influence cellular differentiation processes. In vitro studies using NIH-3T3 preadipocyte cells have indicated that Manidipine activates the expression of the aP2 gene in a time-dependent manner, a process linked to adipocyte differentiation. revistanefrologia.comelsevier.esrevistanefrologia.com This effect is suggested to be mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). elsevier.esecrjournal.com The mechanism involves Manidipine's calcium channel blocking activity, which may reduce intracellular calcium concentrations in the endoplasmic reticulum, thereby influencing calreticulin (B1178941) levels and favoring adipocyte differentiation. revistanefrologia.comrevistanefrologia.comrevistanefrologia.com
Table 1: Manidipine's Interaction with Voltage-Dependent Calcium Channels
| Channel Type | Target | IC50 Value (nM) | Reference |
| L-Type | Native guinea pig cardiac ventricular cells | 2.6 | caymanchem.com |
| L-Type | Recombinant rabbit (α1Cα2/δβ1a) | N/A | caymanchem.com |
| T-Type | Human (α1H) | N/A | caymanchem.com |
| ET-1 induced [Ca2+]i increase | A7r5 rat vascular smooth muscle cells | ED50 = 1 | caymanchem.com |
Table 2: Manidipine's Effects on Cellular Signaling Pathways
| Stimulus | Cell Type | Effect of Manidipine | Key Genes/Pathways Affected | Reference |
| Endothelin-1 (ET-1) | A7r5 rat vascular smooth muscle cells | Inhibits [Ca2+]i increase | [Ca2+]i signaling | caymanchem.comnih.gov |
| Endothelin-1 (ET-1) | A7r5 rat vascular smooth muscle cells | Potentiates expression | c-fos, c-jun | nih.gov |
| Unknown (implied differentiation factors) | NIH-3T3 preadipocytes | Activates expression | aP2 gene, PPAR-γ activation | revistanefrologia.comelsevier.esrevistanefrologia.com |
Modulation of Cytokine Expression (e.g., IL-1β, IL-6, GM-CSF) in Specific Cell Types
Research indicates that Manidipine possesses significant immunomodulatory properties, influencing the production of various pro-inflammatory cytokines. Studies have demonstrated its effects across different cell types, including human mesangial cells, endothelial cells, and macrophages.
In human mesangial cells stimulated with platelet-derived growth factor BB (PDGF-BB), Manidipine has been shown to modulate the transcription of cytokine genes. Specifically, it inhibits the transcription of mRNA for Interleukin-1 beta (IL-1β) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) while concurrently enhancing the transcription of Interleukin-6 (IL-6) mRNA. These findings suggest a complex regulatory role in inflammatory processes within renal cells nih.govnih.gov.
Furthermore, Manidipine has been observed to reduce the secretion of pro-inflammatory cytokines in human endothelial cells and macrophages. It completely inhibits Interleukin-6 (IL-6) production induced by stimuli such as acetylated LDL (acLDL), oxidized LDL (oxLDL), or Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells. In human macrophages, Manidipine also shows a significant inhibitory effect on TNF-α-induced IL-6 secretion. Additionally, Manidipine has been found to inhibit the release of Interleukin-8 (IL-8) from both endothelial cells and macrophages nih.govmedchemexpress.comtubitak.gov.tr. The anti-inflammatory mechanism underlying these effects is partly attributed to the inhibition of NF-κB activation, a key transcription factor in inflammatory pathways, and its inherent antioxidant activity, rather than solely its calcium channel blocking action nih.govtubitak.gov.trresearchgate.net.
Table 1: Modulation of Cytokine Expression by Manidipine
| Cytokine | Cell Type | Stimulus | Effect of Manidipine | Reference |
| IL-1β mRNA | Human Mesangial Cells | PDGF-BB | Inhibition | nih.govnih.gov |
| GM-CSF mRNA | Human Mesangial Cells | PDGF-BB | Inhibition | nih.govnih.gov |
| IL-6 mRNA | Human Mesangial Cells | PDGF-BB | Enhancement | nih.govnih.gov |
| IL-6 | Human Endothelial Cells | acLDL, oxLDL, or TNF-α | Complete Inhibition | nih.govmedchemexpress.com |
| IL-6 | Human Macrophages (THP-1) | TNF-α | Significant Inhibition | nih.govmedchemexpress.com |
| IL-8 | Human Endothelial Cells | TNF-α | Inhibition | nih.govmedchemexpress.comtubitak.gov.tr |
| IL-8 | Human Macrophages (THP-1) | Cytokine treatment | Inhibition | nih.govmedchemexpress.comtubitak.gov.tr |
Influence on Intracellular Calcium Homeostasis (e.g., ET-1 induced [Ca2+]i elevation)
Manidipine's primary mechanism of action involves blocking voltage-dependent calcium channels, thereby influencing intracellular calcium ([Ca2+]i) levels. Research has specifically investigated its effects on calcium signaling pathways, such as those induced by Endothelin-1 (ET-1).
In vascular smooth muscle A7r5 cells and glomerular mesangial cells, ET-1 triggers a dose-dependent, biphasic increase in intracellular calcium. Manidipine has been shown to potently inhibit this ET-1-induced [Ca2+]i increase, with a median effective dose (ED50) of 1 nM in A7r5 cells and 10⁻⁹ mol/L in both cell types. This inhibition involves a reduction in both the transient and sustained calcium increments, requiring approximately 20 minutes of preincubation for maximal effect caymanchem.comnih.gov.
Furthermore, Manidipine affects the calcium influx triggered by membrane depolarization. In GH3 cells, Manidipine was observed to lower the initial spike in [Ca2+]i and accelerate the decay of the plateau phase in response to high potassium (K+) stimulation, indicating its role in modulating calcium channel activity researchgate.net. These actions are consistent with Manidipine's classification as a dihydropyridine calcium channel blocker that disrupts the inward movement of extracellular calcium, thereby reducing intracellular calcium concentration and leading to vasodilation derangedphysiology.comscielo.orge-jcpp.org.
Table 2: Effect of Manidipine on ET-1 Induced Intracellular Calcium Increase
| Cell Type | Stimulus | Manidipine Concentration/ED50 | Effect on [Ca2+]i | Reference |
| A7r5 Rat Vascular Smooth Muscle Cells | ET-1 | ED50 = 1 nM | Inhibition of ET-1-induced increase | caymanchem.com |
| A7r5 Cells and Glomerular Mesangial Cells | ET-1 | ED50 = 10⁻⁹ mol/L | Inhibition of biphasic increase (reduces transient and sustained increments) | nih.gov |
Receptor-Level Interactions and Binding Kinetics
Manidipine is characterized as a dihydropyridine calcium channel antagonist with a high affinity for its binding site on voltage-dependent calcium channels e-lactancia.org. It exhibits a dual blocking action, effectively targeting both L-type and T-type calcium channels caymanchem.come-jcpp.orgdrugbank.comrevistanefrologia.comecrjournal.com. L-type calcium channels are predominantly found in vascular smooth muscle and cardiac cells, mediating excitation-contraction coupling and action potential plateau phases derangedphysiology.comtg.org.au. T-type calcium channels, on the other hand, are involved in cellular proliferation, inflammation, and other cellular processes revistanefrologia.comnih.gov.
The pharmacological profile of Manidipine is further refined by its stereoselectivity. The (+)-S-enantiomer of Manidipine has been identified as a more potent calcium channel blocker compared to its enantiomer mdpi.com. Studies have also indicated that Manidipine demonstrates significant effectiveness on T-type calcium channel subtypes, particularly CaV3.2, compared to CaV3.1 nih.gov. Its affinity for the dihydropyridine-sensitive calcium channel receptor has been noted to be lower than that of Nifedipine, with differences in binding kinetics observed, especially concerning preincubation periods nih.gov.
Manidipine blocks recombinant rabbit L-type (α1Cα2/δβ1a) and human T-type (α1H) calcium channels, as well as native L-type channels in guinea pig cardiac ventricular cells, with an IC50 of 2.6 nM caymanchem.com. Its ability to inhibit potassium-induced contraction in isolated dog femoral and portal veins is also well-documented, with IC50 values of 24 nM and 2.1 nM, respectively caymanchem.com. These interactions underscore Manidipine's role as a potent modulator of calcium channel function at the receptor level.
Table 3: Receptor-Level Interactions and Binding Kinetics of Manidipine
| Target | Channel Type | IC50 / Affinity Information | Reference |
| L-type calcium channels (native, guinea pig cardiac ventricular cells) | L-type | IC50 = 2.6 nM | caymanchem.com |
| L-type calcium channels (recombinant rabbit α1Cα2/δβ1a) | L-type | Blockade | caymanchem.com |
| T-type calcium channels (human α1H) | T-type | Blockade | caymanchem.com |
| Potassium-induced contraction (dog femoral veins) | N/A | IC50 = 24 nM | caymanchem.com |
| Potassium-induced contraction (dog portal veins) | N/A | IC50 = 2.1 nM | caymanchem.com |
| Dihydropyridine-sensitive Ca channel receptor | N/A | Affinity lower than Nifedipine; kinetics influenced by preincubation | nih.gov |
| CaV3.1 channels | T-type | Less effective blocker | nih.gov |
| CaV3.2 channels | T-type | Significantly more effective blocker | nih.gov |
| (+)-S-Manidipine | L-type | More potent blocker than its enantiomer | mdpi.com |
Compound List
S-(+)-Manidipine-d4
Manidipine
Nifedipine
Felodipine
Amlodipine
Nicardipine
Lercanidipine
Cilnidipine
Efonidipine
Barnidipine
Benidipine
Niguldipine
Verapamil
Diltiazem
Endothelin-1 (ET-1)
Platelet-derived growth factor BB isomer (PDGF-BB)
Tumor Necrosis Factor-alpha (TNF-α)
Acetyl LDL (acLDL)
Oxidized LDL (oxLDL)
Interleukin-1 beta (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
Interferon-gamma (IFN-γ)
Interleukin-4 (IL-4)
Interleukin-5 (IL-5)
Interleukin-10 (IL-10)
Interleukin-13 (IL-13)
Programmed death ligand 1 (PD-L1)
STAT1
NF-κB
c-fos
c-jun
Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)
Preclinical Pharmacological Research on Manidipine and Deuterated Analogues
Metabolic Modulation in Preclinical Models
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Activation
Research indicates that Manidipine (B393) exhibits the ability to activate Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) in preclinical models. PPAR-γ is a nuclear receptor known to play a significant role in regulating adipogenesis, glucose metabolism, and insulin (B600854) sensitivity. Studies employing cell cultures, such as 3T3-L1 rat adipocytes and NIH3T3 cells, have demonstrated that Manidipine can increase PPAR-γ expression and the expression of the adipocyte differentiation 2 (aP2) gene, a marker of adipogenesis revistanefrologia.comelsevier.esresearchgate.net. This activation is considered partial, estimated to be approximately two-thirds that of potent PPAR-γ activators like pioglitazone, and its effects can be blocked by specific PPAR-γ antagonists ecrjournal.comwjgnet.com. The activation of PPAR-γ by Manidipine is thought to contribute to its observed metabolic benefits.
Adiponectin Secretion and Insulin Sensitivity
A key finding in the preclinical research of Manidipine is its positive impact on adiponectin secretion and insulin sensitivity. Adiponectin is an adipokine that plays a crucial role in glucose and lipid metabolism, generally correlating inversely with insulin resistance mdpi.comopenmedicinejournal.comacademicjournals.org. Studies have shown that Manidipine treatment leads to a significant increase in plasma adiponectin levels ecrjournal.comnih.govscience.gov. Concurrently, Manidipine has been observed to improve insulin sensitivity, often quantified by a reduction in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index or an increase in the insulin sensitivity index (SI) ecrjournal.comnih.govscience.govnih.gov. For instance, one study reported a significant reduction in the HOMA-IR index by 21.3% (p=0.007) with Manidipine treatment nih.govscience.gov. Furthermore, comparative studies have indicated that Manidipine demonstrates superior effects on insulin resistance compared to other calcium channel blockers, such as amlodipine, showing a greater percentage reduction in insulin resistance nih.govscience.gov. These metabolic improvements are often linked to the aforementioned PPAR-γ activation pathway ecrjournal.comwjgnet.com.
Table 1: Impact of Manidipine on Insulin Sensitivity and Adiponectin Levels
| Parameter | Baseline Value (Approx.) | Post-Treatment Value (Approx.) | Change (%) | Significance | Reference(s) |
| Plasma Adiponectin | N/A | Increased | +32.9% | p=0.011 | nih.govscience.gov |
| HOMA Insulin Resistance Index | N/A | Decreased | -21.3% | p=0.007 | nih.govscience.gov |
| Insulin Sensitivity Index (SI) | 3.35 ± 0.61 x 10-4 min-1 µU-1 ml-1 | 4.70 ± 1.34 x 10-4 min-1 µU-1 ml-1 | +40.3% | p<0.05 | nih.govnih.gov |
| Glucose-Effectiveness (SG) | 1.60 ± 0.64 x 10-2 min | 2.19 ± 0.38 x 10-2 min | +36.9% | p<0.05 | nih.gov |
Table 2: Comparative Effects of Manidipine vs. Amlodipine on Insulin Resistance
| Parameter | Manidipine Treatment | Amlodipine Treatment | p-value (Manidipine vs. Amlodipine) | Reference(s) |
| Insulin Resistance | -26.5% | -3.0% | <0.01 | nih.gov |
| HOMA Insulin Resistance | -21.3% | -8.3% | Not specified | science.gov |
Effects on Adipogenesis and Preadipocyte Differentiation
The observed improvements in insulin sensitivity by Manidipine are hypothesized to be mediated, in part, through its effects on adipogenesis, the process by which preadipocytes differentiate into mature adipocytes. Preclinical studies using cell models have shown that Manidipine can promote the differentiation of preadipocytes. This is evidenced by an increase in the expression of key adipogenic markers, such as PPAR-γ and the adipocyte differentiation 2 (aP2) gene, in NIH3T3 cells following Manidipine treatment revistanefrologia.comelsevier.esresearchgate.net. The enhancement of adipogenesis is considered beneficial for improving insulin sensitivity, as it facilitates the proper storage of lipids and glucose within adipose tissue, thereby preventing ectopic fat accumulation that can lead to insulin resistance revistanefrologia.comelsevier.es.
Metabolic Fate and Pharmacokinetic Investigations Using S + Manidipine D4
Deuterium (B1214612) Isotope Effects on Drug Metabolism Pathways
The strategic substitution of hydrogen atoms with deuterium in drug molecules can significantly alter their metabolic fate and pharmacokinetic properties. This phenomenon is primarily attributed to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond informaticsjournals.co.inwikipedia.org. This difference in bond strength can lead to altered rates of metabolism, potentially impacting drug clearance and half-life.
Impact on Cytochrome P450 (CYP) Mediated Metabolism
Cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of many xenobiotics, including Manidipine (B393) drugbank.comnih.gov. The C-D bond's increased stability can influence how deuterated compounds interact with CYP enzymes. Deuteration can lead to a phenomenon known as "metabolic switching," where the placement of deuterium atoms can alter the preferred sites of enzymatic attack or change the relative proportions of various metabolites formed google.com. This can result in a modified metabolic profile compared to the non-deuterated parent drug. While specific CYP isoforms responsible for Manidipine metabolism are extensively studied, the use of S-(+)-Manidipine-d4 allows researchers to investigate how deuterium substitution specifically impacts these CYP-mediated biotransformations, potentially identifying key metabolic pathways and their rate-limiting steps nih.govnih.gov.
Reduced Metabolic Clearance and Increased Half-Life
A primary consequence of the kinetic isotope effect is the potential for reduced metabolic clearance and an extended half-life for deuterated drugs informaticsjournals.co.inwikipedia.org. The stronger C-D bond can slow down the rate at which CYP enzymes or other metabolic enzymes break down the drug molecule. This slower catabolism can lead to the drug remaining in the body for a longer duration, thereby increasing its plasma concentration and prolonging its pharmacological action. Studies employing this compound are designed to quantify these effects, providing insights into how deuterium labeling can be leveraged to optimize drug pharmacokinetic profiles.
Elucidation of Metabolic Pathways and Metabolite Identification
Deuterium-labeled compounds like this compound are indispensable tools for dissecting complex metabolic pathways and identifying drug metabolites in biological matrices. Their unique mass signature allows for unambiguous differentiation from endogenous compounds and the parent drug.
Tracking of Metabolites in Biological Systems using Deuterium Labeling
The incorporation of deuterium atoms into Manidipine provides a stable isotopic label that can be traced throughout the drug's metabolic journey in biological systems, such as plasma, urine, and tissues daicelpharmastandards.commedchemexpress.com. By analyzing biological samples using mass spectrometry techniques, researchers can identify and quantify metabolites that retain the deuterium label. This enables a comprehensive understanding of the metabolic cascade, including the identification of major and minor metabolites and their relative abundance. Such detailed tracking is critical for understanding drug disposition and identifying potential active or toxic metabolites .
Identifying Sites of Metabolic "Soft Spots"
Metabolic "soft spots" refer to specific chemical sites within a drug molecule that are particularly susceptible to enzymatic modification. Deuterium labeling is a powerful strategy for pinpointing these vulnerable regions. By synthesizing Manidipine analogs with deuterium atoms strategically placed at potential metabolic sites, researchers can observe if the deuteration at a specific position significantly alters the metabolic rate at that site. A pronounced kinetic isotope effect at a particular carbon atom strongly suggests that the cleavage of the C-H bond at that position is a rate-limiting step in the drug's metabolism informaticsjournals.co.in. This information is invaluable for guiding medicinal chemistry efforts in designing more metabolically stable drug candidates.
Quantitative Pharmacokinetic Analysis in Preclinical Models
This compound is frequently utilized in preclinical pharmacokinetic studies to obtain precise quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Manidipine. The inherent mass difference introduced by deuterium allows for the development of highly sensitive and selective bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Manidipine itself undergoes extensive metabolism, with a significant portion eliminated in feces (approximately 63%) and urine (approximately 31%) as metabolites drugbank.comnih.gove-lactancia.org. The drug is highly protein-bound (99%) and exhibits a dose-dependent elimination half-life, ranging from approximately 3.9 to 7.95 hours across different doses drugbank.comresearchgate.netresearchgate.net. Administration with food can increase its maximum plasma concentration (Cmax) but does not alter the time to reach it (Tmax) drugbank.comnih.gov. Studies using this compound in preclinical models aim to precisely quantify these parameters, providing a robust dataset for predicting human pharmacokinetics and informing drug development strategies.
Compound List
this compound
Manidipine
Pyridine (B92270) derivatives (metabolites)
Diphenylmethane (B89790) derivatives (metabolites)
Cytochrome P450 (CYP) enzymes (e.g., CYP3A4)
Data Tables
Table 1: Metabolic Pathways of Manidipine
| Metabolic Aspect | Description | Reference(s) |
| Primary Metabolism | Extensive metabolism by CYP enzymes. | drugbank.comnih.govresearchgate.net |
| Major Metabolite Types | Pyridine derivatives and diphenylmethane derivatives. | drugbank.comnih.gov |
| Route of Elimination | Primarily via feces (approx. 63%) and urine (approx. 31%) as metabolites. | drugbank.comnih.gove-lactancia.org |
| Key Enzymes Involved | Cytochrome P450 enzymes, notably CYP3A4 is implicated in dihydropyridine (B1217469) metabolism. | drugbank.comnih.govresearchgate.net |
Table 2: Key Pharmacokinetic Parameters of Manidipine (Reference for Deuterated Studies)
| Pharmacokinetic Parameter | Value / Range | Notes | Reference(s) |
| Absorption | Tmax: 1.5 hours (median) | Administration with food increases Cmax by 1.3-1.6 fold but does not change Tmax. | drugbank.comnih.gov |
| Distribution | High plasma protein binding (99%). Widely distributed to tissues. | drugbank.come-lactancia.org | |
| Metabolism | Extensive hepatic metabolism by CYP enzymes. | drugbank.comnih.gove-lactancia.org | |
| Excretion | 63% in feces, 31% in urine as metabolites. | drugbank.comnih.gove-lactancia.org | |
| Half-life (t½) | Dose-dependent: 3.94 h (5 mg), 5.02 h (10 mg), 7.95 h (20 mg) | This compound is used to study how deuterium substitution may alter these parameters, potentially leading to a longer half-life. | drugbank.comresearchgate.netresearchgate.net |
| Accumulation | Does not accumulate significantly with multiple doses. | drugbank.come-lactancia.org |
Assessment of Absorption, Distribution, and Elimination Parameters
The pharmacokinetic profile of Manidipine involves several key parameters that are elucidated through studies employing this compound as an internal standard. Manidipine is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1.5 to 4 hours. drugbank.commims.comresearchgate.netnih.gov The absorption of Manidipine is significantly enhanced when administered with food, leading to an approximate 1.3 to 1.6-fold increase in the area under the curve (AUC), although the rate of absorption (Tmax) remains largely unchanged. drugbank.comnih.gov
Once absorbed, Manidipine exhibits a high degree of plasma protein binding, with approximately 99% of the drug bound to plasma proteins. drugbank.commims.comresearchgate.net It is widely distributed to various tissues throughout the body. mims.comresearchgate.net
The elimination of Manidipine is characterized by extensive metabolism, primarily occurring in the liver via CYP enzymes, leading to the formation of pyridine and diphenylmethane derivatives. drugbank.commims.com A significant portion of the drug is eliminated through the feces (approximately 63%), with a smaller proportion excreted in the urine (approximately 31%) as metabolites. drugbank.commims.comresearchgate.nete-lactancia.org The elimination half-life of Manidipine is dose-dependent, ranging from approximately 3.94 to 7.95 hours for doses between 5 mg and 20 mg. drugbank.commims.comresearchgate.net this compound's role as an internal standard is crucial for the accurate determination of these parameters by providing a stable reference for quantitative analysis in biological samples. veeprho.commedchemexpress.commedchemexpress.comcaymanchem.com
Table 1: Key Pharmacokinetic Parameters of Manidipine
| Parameter | Value | Source(s) |
| Tmax | 1.5 - 4 hours | drugbank.commims.comresearchgate.netnih.gov |
| Protein Binding | 99% | drugbank.commims.comresearchgate.net |
| Elimination Half-life | 3.94 - 7.95 hours (dose-dependent) | drugbank.commims.comresearchgate.net |
| Primary Elimination Route | Feces (63%), Urine (31%) as metabolites | drugbank.commims.comresearchgate.nete-lactancia.org |
| Metabolism | Extensive, hepatic (CYP enzymes) | drugbank.commims.com |
Evaluation of Bioavailability and Tissue Accumulation
The evaluation of Manidipine's bioavailability is significantly supported by the use of this compound as an internal standard. Studies have demonstrated that the oral bioavailability of Manidipine is influenced by food intake, with co-administration leading to increased absorption, evidenced by a higher AUC. nih.gov For instance, a study indicated an increase in AUC from 19.1 ng.h/mL in a fasting state to 27.2 ng.h/mL when administered with a standardized breakfast. nih.gov While peak plasma concentrations (Cmax) also showed an increase (from 6.2 to 7.8 ng/mL), this difference was not statistically significant. nih.gov Furthermore, research into solid dispersion techniques has shown that ternary solid dispersions of Manidipine can enhance its oral bioavailability in preclinical models. researchgate.net
Regarding tissue accumulation, Manidipine does not appear to accumulate significantly in the body with repeated dosing. drugbank.comresearchgate.net The accurate measurement of drug concentrations in plasma and tissues, facilitated by the use of this compound as an internal standard, is essential for a thorough evaluation of these bioavailability and accumulation characteristics. veeprho.commedchemexpress.commedchemexpress.comcaymanchem.com
Table 2: Effect of Food on Manidipine Absorption (Single 20 mg Dose)
| Parameter | Fasting State | Fed State (Standardized Breakfast) | Change (Fed vs. Fasting) | Source(s) |
| AUC (ng.h/mL) | 19.1 | 27.2 | +42.4% | nih.gov |
| Cmax (ng/mL) | 6.2 | 7.8 | +25.8% | nih.gov |
| Tmax (median h) | 1.5 | 1.5 | No change | nih.gov |
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Manidipine
Deuteration of drug molecules is a strategy employed to potentially modify their pharmacokinetic and metabolic profiles. medchemexpress.comgoogle.comdrugbank.com The substitution of hydrogen with deuterium can lead to altered metabolic pathways, such as metabolic switching, and can influence drug half-lives by affecting the rate of enzymatic cleavage. drugbank.comgoogleapis.com Specifically, deuterium incorporation can lead to stronger carbon-deuterium bonds, potentially attenuating metabolism mediated by certain cytochrome P450 enzymes. drugbank.com
This compound serves as a crucial tool in comparative pharmacokinetic studies by providing a precisely quantified reference for the parent drug, Manidipine. veeprho.commedchemexpress.commedchemexpress.comcaymanchem.com While the provided literature does not detail direct comparative pharmacokinetic studies between this compound and non-deuterated Manidipine, its fundamental application is to enable accurate measurement of the non-deuterated compound. This allows researchers to study how factors like formulation or physiological conditions affect Manidipine's disposition, with the deuterated analog ensuring the reliability of the analytical data. The general principles of deuteration suggest potential differences in metabolic pathways or clearance rates, which would be detectable and quantifiable using this compound as an internal standard. medchemexpress.comgoogle.comdrugbank.com
Application in Drug Disposition and Bioavailability Studies (Methodological Focus)
The primary methodological application of this compound is as a stable isotope-labeled internal standard in drug disposition and bioavailability studies. veeprho.commedchemexpress.commedchemexpress.comcaymanchem.com Its use is fundamental for the accurate and precise quantification of Manidipine in biological samples, such as plasma, serum, or tissue homogenates, using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). veeprho.commedchemexpress.commedchemexpress.comcaymanchem.com
Compound List:
Manidipine
this compound
Manidipine metabolite (M-XIII metabolite)
Pyridine derivatives (metabolites)
Diphenylmethane derivatives (metabolites)
Structure Activity Relationships Sar and Rational Drug Design with Deuteration
Molecular Modeling and Docking Studies of Manidipine-Calcium Channel Interactions
Manidipine (B393) exerts its antihypertensive effects by blocking L-type and T-type voltage-dependent calcium channels, which are crucial for the contraction of vascular smooth muscle. drugbank.comwjgnet.comnih.gov Understanding the precise interactions between manidipine and these channels at a molecular level is fundamental to designing more effective derivatives. While specific molecular docking studies for S-(+)-Manidipine-d4 are not extensively published, insights can be gleaned from broader studies on dihydropyridine (B1217469) calcium channel blockers.
Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For the 1,4-dihydropyridine (B1200194) class of drugs, key pharmacophoric features include the dihydropyridine ring itself, which is essential for activity, and the nature and orientation of its substituents.
Molecular docking simulations of dihydropyridine analogues with models of the L-type calcium channel have suggested that bulky substituents at the C3 and C5 positions of the dihydropyridine ring can interfere with the hydrophobic interactions with key amino acid residues, such as tyrosine. nih.govresearchgate.net Furthermore, the presence of a chelating substituent on the phenyl ring at the C4 position is thought to contribute to strong binding to the receptor, thereby stabilizing the closed-channel conformation. nih.govresearchgate.net The transmembrane segments IIIS5, IIIS6, and IVS6 of the alpha 1 subunits of L-type calcium channels have been implicated as critical components of the binding sites for dihydropyridines. nih.gov
| Pharmacophoric Feature | Structural Moiety in Manidipine | Putative Interaction with Calcium Channel |
|---|---|---|
| 1,4-Dihydropyridine Ring | Core heterocyclic structure | Essential for calcium channel blocking activity |
| Substituents at C3 and C5 | Ester groups | Influence binding affinity through steric and electronic effects |
| Substituent at C4 | Nitrophenyl group | Contributes to strong receptor binding |
Influence of Stereochemistry on Structure-Activity Relationships
Manidipine is a chiral molecule, and its enantiomers exhibit different pharmacological activities. It has been demonstrated that the S-(+)-enantiomer of manidipine is the more potent of the two, with the R-(-)-enantiomer showing significantly less antihypertensive effect. researchgate.net This stereoselectivity is a common feature among dihydropyridine calcium channel blockers, where the S-enantiomer is generally more active. nih.gov
The differential activity of the enantiomers underscores the three-dimensional nature of the drug-receptor interaction. The specific spatial arrangement of the substituents on the chiral center of the S-(+)-enantiomer allows for a more favorable interaction with the binding site on the calcium channel, leading to a greater blocking effect. Patch-clamp experiments have shown that the S-enantiomers of dihydropyridines like manidipine display a faster onset of action and produce a greater blockade of calcium channels compared to their R-enantiomers. researchgate.net
| Enantiomer | Relative Potency | Observed Effect on Calcium Channels |
|---|---|---|
| S-(+)-Manidipine | High | Faster onset and greater blockade |
| R-(-)-Manidipine | Low | Slower onset and lesser blockade |
Rational Design Strategies for Optimizing Manidipine Derivatives through Deuteration
One of the key challenges in drug development is optimizing the metabolic stability of a compound to ensure a desirable pharmacokinetic profile. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a powerful strategy in rational drug design to achieve this. alfa-chemistry.comresearchgate.netnih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. nih.gov
Deuteration can also influence the metabolic pathways of a drug, a phenomenon known as "metabolic switching." researchgate.net By blocking a major metabolic route, the drug may be shunted towards alternative pathways, leading to a different profile of metabolites. This can be advantageous if the original metabolites were associated with toxicity or if the new metabolites have a more favorable safety or efficacy profile. In the context of this compound, altering its metabolism could potentially reduce the formation of any undesirable metabolites. nih.gov
Computational Chemistry Approaches in Deuterated Drug Development
Computational chemistry plays a pivotal role in modern drug discovery, including the development of deuterated compounds. nih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling can be used to predict the properties of novel drug candidates. nih.govresearchgate.netnih.govijnrd.org
For this compound, computational models can be employed to:
Predict sites of metabolism: In silico tools can help identify the most likely positions on the manidipine molecule to undergo metabolic transformation, guiding the placement of deuterium atoms. nih.gov
Estimate pharmacokinetic properties: Computational models can predict how deuteration might affect the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov
Simulate binding interactions: Molecular dynamics simulations can provide insights into how the deuterated compound interacts with the calcium channel at an atomic level, helping to ensure that the modification does not negatively impact its binding affinity.
The integration of these computational approaches allows for a more rational and efficient design of deuterated drugs like this compound, helping to prioritize candidates with the most promising therapeutic potential before they are synthesized and tested in the laboratory.
Advanced Analytical Methodologies for S + Manidipine D4
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in modern bioanalysis due to its exceptional sensitivity, selectivity, and speed. It is widely applied for the quantification of drugs and their metabolites in biological samples like plasma, serum, and urine. The use of stable isotope-labeled internal standards, such as S-(+)-Manidipine-d4, is paramount for achieving high-precision quantification in LC-MS/MS assays.
Development and Validation of Sensitive and Selective Assays
Developing a sensitive and selective LC-MS/MS assay for compounds like Manidipine (B393) involves meticulous optimization of various analytical parameters. These include the selection of an appropriate chromatographic column and mobile phase for optimal separation, the choice of ionization source (e.g., electrospray ionization, ESI) and polarity (positive or negative), and the definition of specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) detection. thaiscience.infonih.govsciex.comnih.gov
Assay validation is a rigorous process that ensures the method's suitability for its intended purpose, adhering to regulatory guidelines (e.g., FDA). Key validation parameters include:
Selectivity: The method must demonstrate the ability to unequivocally quantify the analyte in the presence of other components, such as endogenous matrix components, impurities, or degradation products. This is typically assessed by analyzing blank matrices and spiked samples to ensure no interfering signals are observed at the analyte's retention time. thaiscience.infonih.govscielo.brwho.intresearchgate.net
Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). The LLOQ represents the lowest concentration that can be quantified with acceptable accuracy and precision, while the LOD is the lowest concentration that can be detected. For bioanalytical applications, very low LLOQ values are often required. thaiscience.inforesearchgate.netresearchgate.netresearchgate.net
Linearity: The assay must exhibit a linear relationship between the analyte concentration and the instrument's response over a defined range. This is typically evaluated by constructing calibration curves using standards at multiple concentration levels. thaiscience.infonih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. These are assessed using Quality Control (QC) samples at various concentrations, with acceptance criteria typically requiring accuracy within ±15-20% of the nominal concentration and precision (expressed as %CV) within ±15-20%. thaiscience.infonih.govnih.govwho.intnih.gov
Recovery: This parameter evaluates the efficiency of the sample preparation process, assessing how much of the analyte is successfully extracted from the matrix. thaiscience.infonih.gov
The use of this compound as a stable isotope-labeled internal standard (SIL-IS) is critical for compensating for potential variability during these steps. Its deuterated nature ensures it behaves similarly to Manidipine during extraction and ionization, effectively correcting for matrix effects and instrumental fluctuations, thereby enhancing assay accuracy and precision. nih.govwuxiapptec.comacanthusresearch.comscispace.comresearchgate.net
Table 1: Representative LC-MS/MS Validation Parameters for Manidipine Quantification
| Parameter | Value | Reference |
| LLOQ | 0.1 ng/mL | thaiscience.info |
| LOD | 0.0125 ng/mL | thaiscience.info |
| Linearity Range | 0.1–20 ng/mL | thaiscience.info |
| Correlation Coefficient (r²) | ≥ 0.995 | thaiscience.info |
| Intra-day Precision (%CV) | ≤ 20% (at LLOQ), ≤ 15% (other levels) | thaiscience.info |
| Inter-day Precision (%CV) | ≤ 20% (at LLOQ), ≤ 15% (other levels) | thaiscience.info |
| Intra-day Accuracy (% Dev.) | ≤ 20% (at LLOQ), ≤ 15% (other levels) | thaiscience.info |
| Inter-day Accuracy (% Dev.) | ≤ 20% (at LLOQ), ≤ 15% (other levels) | thaiscience.info |
| Recovery (Manidipine) | 81.52% – 90.19% | thaiscience.info |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents an advancement over traditional HPLC-MS/MS, offering improved chromatographic resolution, faster analysis times, and enhanced sensitivity. researchgate.netresearchgate.netresearchgate.netlcms.cz This technique is particularly valuable for high-throughput bioanalysis and is extensively used in pharmacokinetic (PK) studies, drug metabolism investigations, and bioequivalence studies. researchgate.netresearchgate.netresearchgate.net UPLC-MS/MS methods have been successfully developed and applied for the sensitive and robust quantification of Manidipine in biological matrices, leveraging the benefits of both UPLC separation and MS/MS detection. researchgate.netresearchgate.netresearchgate.net
Chiral Chromatography Coupled with Mass Spectrometry for Enantiomeric Separation
Manidipine is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers: S-(+)-Manidipine and R-(-)-Manidipine. nih.govgoogle.comtandfonline.comgoogleapis.comspectroscopyonline.comnih.govwikipedia.orgwisdomlib.orgmdpi.comlibretexts.org These enantiomers can exhibit distinct pharmacological activities, pharmacokinetic profiles, and toxicological effects. Therefore, their enantioselective determination is crucial for a comprehensive understanding of the drug's behavior and efficacy.
Enantioselective Determination of Manidipine and its Deuterated Forms
Chiral chromatography, particularly when coupled with mass spectrometry (Chiral LC-MS/MS), is the gold standard for separating and quantifying individual enantiomers of chiral compounds. nih.govresearchgate.nettandfonline.comspectroscopyonline.comnih.govmdpi.com This approach utilizes specialized chiral stationary phases (CSPs) packed into chromatographic columns, which selectively interact with one enantiomer over the other, enabling their separation. nih.govresearchgate.nettandfonline.commdpi.com Methods are developed to accurately measure the concentrations of both S-(+)-Manidipine and R-(-)-Manidipine in biological samples. The availability of this compound facilitates the precise quantification of the S-(+) enantiomer in such studies.
Use of Isotope-Labeled Internal Standards for High-Precision Quantification
Achieving high-precision quantification, especially in enantioselective analyses where subtle differences are critical, relies heavily on the appropriate use of internal standards. Stable Isotope-Labeled (SIL) internal standards, such as this compound, are indispensable for this purpose. researchgate.netnih.govwuxiapptec.comacanthusresearch.comscispace.comresearchgate.netlcms.czcernobioscience.comalfa-chemistry.comscienceopen.comcaymanchem.comajpaonline.com
This compound, being a deuterated analog, shares nearly identical chemical and physical properties with Manidipine. This similarity ensures that it undergoes the same extraction, chromatographic separation, and ionization processes as the analyte. Consequently, it effectively compensates for variations in sample preparation efficiency, matrix effects, and instrumental response fluctuations. nih.govwuxiapptec.comscispace.comresearchgate.net The 'd4' designation indicates the presence of four deuterium (B1214612) atoms, which provides a distinct mass shift detectable by mass spectrometry, allowing for its differentiation from the unlabeled analyte. This co-eluting behavior and similar ionization efficiency lead to improved accuracy and precision in the quantification of Manidipine enantiomers. nih.govwuxiapptec.comscispace.comresearchgate.netlcms.cz
Application of Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique indispensable for confirming the chemical structure and integrity of molecules, including isotopically labeled compounds. cernobioscience.comstudymind.co.ukrsc.orgmsu.edusigmaaldrich.com For deuterated compounds like this compound, NMR plays a crucial role in verifying the successful incorporation of deuterium atoms into the molecule and pinpointing their exact positions. rsc.orgsigmaaldrich.com
High-Throughput Sample Preparation Techniques (e.g., Solid-Phase Extraction)
The accurate and efficient quantification of this compound, typically employed as a deuterated internal standard in bioanalytical assays, necessitates robust sample preparation techniques. In pharmacokinetic studies and other bioequivalence assessments involving this compound, a large number of biological samples, primarily human plasma, must be processed. High-throughput sample preparation methods are therefore critical to manage the analytical workload efficiently while maintaining sample integrity and assay sensitivity. Solid-phase extraction (SPE) has emerged as a preferred technique due to its ability to selectively isolate analytes from complex biological matrices, remove interfering compounds, and concentrate the target analytes, thereby minimizing matrix effects and improving assay performance.
Solid-Phase Extraction (SPE) for Manidipine-d4
The analysis of Manidipine and its deuterated analogue (such as this compound) in biological matrices, predominantly human plasma, commonly utilizes SPE as the primary sample clean-up and enrichment step. This method is particularly well-suited for high-throughput applications when employed in a multi-well plate format.
Matrix: Human plasma is the most frequently analyzed matrix for Manidipine and its related standards. The complex composition of plasma, including proteins, lipids, and salts, requires effective removal to prevent interference with downstream detection, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Throughput Formats: The adoption of 96-well SPE plates significantly enhances sample throughput. These plates, often utilizing polymeric sorbents like Oasis HLB or Oasis MAX, allow for the simultaneous processing of up to 96 samples. This format streamlines the extraction process, reducing hands-on time and increasing the number of samples that can be analyzed within a given timeframe, which is essential for large-scale bioequivalence studies.
Typical SPE Protocol: A generalized SPE protocol for Manidipine and its deuterated internal standards involves several key steps:
Conditioning: The SPE sorbent (e.g., in a 96-well plate) is conditioned with an organic solvent, typically methanol (B129727), followed by an aqueous buffer or water to prepare the stationary phase for sample loading.
Sample Loading: A known volume of human plasma, spiked with the internal standard (e.g., this compound), is loaded onto the conditioned SPE cartridges.
Washing: The loaded cartridges are washed with appropriate solvents (e.g., water, buffer solutions, or mixtures of organic solvents and water) to remove endogenous plasma components and unbound analytes while retaining the target compounds on the sorbent.
Elution: The retained analytes, including Manidipine and the internal standard, are eluted from the sorbent using a stronger organic solvent or a mixture of organic solvents (e.g., methanol, acetonitrile, or combinations thereof).
Evaporation and Reconstitution: The eluted solvent is typically evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase compatible with the subsequent LC-MS/MS analysis.
Internal Standard Considerations: Deuterated internal standards, such as this compound, are crucial for accurate quantification. They are added to the plasma samples prior to extraction. Their similar chemical and physical properties to the analyte (Manidipine) ensure that they undergo similar losses during sample preparation (e.g., incomplete recovery, adsorption) and similar ionization suppression or enhancement effects during mass spectrometric detection. This normalization process corrects for variations, leading to more reliable and reproducible results.
Research Findings and Performance Metrics
Studies employing SPE for Manidipine analysis have demonstrated its effectiveness in achieving high extraction efficiencies and clean sample extracts.
Extraction Recovery: High recovery rates are consistently reported for Manidipine and its internal standards when using optimized SPE methods. For instance, a 96-well SPE technique using an Oasis HLB sorbent reported recovery rates of approximately 97.5% for Manidipine and 95.6% for the internal standard (Felodipine, which shares similar properties and is often used when a specific deuterated standard is not readily available or when studying related compounds) researchgate.netingentaconnect.comingentaconnect.comresearchgate.net. These high recovery values indicate efficient analyte transfer from the plasma matrix to the SPE sorbent and subsequent elution.
Comparison with Other Techniques: SPE is often favored over protein precipitation (PPT) for its ability to provide cleaner extracts, thereby reducing matrix effects that can suppress or enhance ionization in LC-MS/MS agnopharma.com. While LLE is also a viable sample preparation technique, it can be more labor-intensive and may require careful solvent selection and pH adjustments agnopharma.comresearchgate.netnih.gov. SPE, particularly in a 96-well format, offers a balance of efficiency, selectivity, and automation potential, making it highly suitable for high-throughput bioanalysis.
Data Table: SPE Extraction Recovery for Manidipine and Internal Standard
The following table summarizes representative extraction recovery data reported in studies utilizing SPE for Manidipine quantification. While specific data for this compound may not always be explicitly detailed, the recovery of a deuterated analogue is generally comparable to that of the parent drug when using similar extraction protocols.
| Analyte/Internal Standard | Extraction Technique | Matrix | Recovery (%) | Reference(s) |
| Manidipine | 96-well SPE | Human Plasma | 97.5 ± 2.1 | researchgate.netingentaconnect.comingentaconnect.comresearchgate.net |
| Internal Standard (IS) | 96-well SPE | Human Plasma | 95.6 ± 2.5 | researchgate.netingentaconnect.comingentaconnect.comresearchgate.net |
Compound List
this compound
Manidipine
Felodipine (used as an internal standard in some studies)
Desipramine (used as an internal standard in some studies)
Nimodipine (used as an internal standard in some studies)
Emerging Research Perspectives and Challenges
Role of Deuterated Calcium Channel Blockers in Precision Medicine Research
Deuteration offers a promising avenue for advancing precision medicine, particularly within the cardiovascular therapeutic area where calcium channel blockers (CCBs) are widely used. By modifying the metabolic profile of CCBs, deuteration can potentially lead to more predictable patient responses and personalized treatment regimens. Research into deuterated CCBs aims to fine-tune their pharmacokinetic parameters, such as half-life and systemic exposure, which can be critical for achieving optimal therapeutic outcomes in diverse patient populations. This precision in modulating drug behavior aligns with the core principles of precision medicine, which seeks to tailor medical treatment to the individual characteristics of each patient. While specific clinical data for S-(+)-Manidipine-d4 in precision medicine contexts are still emerging, the broader application of deuterated CCBs suggests their potential role in stratifying patients based on metabolic profiles or optimizing drug efficacy in specific genetic subgroups researchgate.netannualreports.comnih.gov.
Understanding Complex Deuterium (B1214612) Isotope Effects Beyond Metabolic Stability
The impact of deuterium substitution extends beyond simply increasing metabolic stability. The deuterium kinetic isotope effect (DKIE) describes the phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced by a deuterium atom. This effect is more pronounced when the C-H bond is the rate-limiting step in a metabolic process, often mediated by cytochrome P450 (CYP) enzymes nih.govresearchgate.net. However, research is increasingly exploring how DKIE can influence other crucial aspects of drug pharmacology. These include alterations in target binding affinity, modulation of off-target interactions, changes in receptor occupancy, and even effects on signal transduction pathways nih.govgoogle.com. Understanding these complex effects is vital for rationally designing deuterated drugs like this compound, ensuring that the deuterium substitution enhances therapeutic benefit without compromising efficacy or introducing unforeseen liabilities. For instance, while deuteration at a metabolic "soft spot" might reduce clearance, it could also influence the drug's interaction with its target or other biological molecules in ways that are not solely related to metabolism nih.govgoogle.com.
Development of Novel Deuterated Dihydropyridine (B1217469) Analogues
The synthesis of deuterated dihydropyridines, including analogs of Manidipine (B393), is an active area of research. The Hantzsch dihydropyridine synthesis, a classical method for generating this scaffold, has been adapted to incorporate deuterium at specific positions, often by using deuterated aldehydes or other deuterated reagents beilstein-journals.orgresearchgate.netbeilstein-archives.org. For this compound, the precise placement of deuterium atoms is crucial for exploiting the desired kinetic isotope effects. Research focuses on developing efficient and stereoselective synthetic routes that yield high isotopic purity and avoid deuterium scrambling. The goal is to create novel deuterated analogs that retain the pharmacological activity of the parent compound while exhibiting improved pharmacokinetic or safety profiles. This involves careful selection of deuteration sites, often targeting known metabolic "soft spots" to enhance stability or modify metabolic pathways nih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netresearchgate.net.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing S-(+)-Manidipine-d4, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves deuterium labeling of the parent compound (Manidipine) using isotope-exchange reactions or custom synthetic pathways. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic incorporation and stereochemical purity (>98%, as per HY-B0419S1 specifications) . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalysts), purification steps (e.g., HPLC gradients), and analytical parameters (e.g., NMR spectral windows). Include raw data in appendices and cross-reference protocols from peer-reviewed studies .
Q. Which analytical techniques are most reliable for assessing the purity and isotopic integrity of this compound in experimental settings?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish labeled vs. unlabeled species. Pair with ultraviolet-visible (UV-Vis) spectroscopy to monitor structural stability. Validate methods using certified reference materials and report limit of detection (LOD) and quantification (LOQ) in biological matrices .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme temperatures (±40°C), humidity (75% RH), and light (UV exposure). Analyze degradation products via gas chromatography (GC) or LC-MS/MS. Use Arrhenius equation modeling to predict shelf-life and validate with real-time data. Report statistical confidence intervals for degradation rates .
Q. What experimental models are appropriate for evaluating the antihypertensive efficacy of this compound?
- Methodological Answer : Use spontaneously hypertensive rat (SHR) models to assess blood pressure modulation. Compare dose-response curves against non-deuterated Manidipine. Include controls for deuterium kinetic isotope effects (KIEs) and validate results with telemetric blood pressure monitoring. Ensure compliance with ethical guidelines for animal studies .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?
- Methodological Answer : Perform in vitro metabolic assays using liver microsomes to compare metabolic stability (e.g., CYP3A4-mediated oxidation). Use tracer studies (e.g., ¹⁴C labeling) to quantify absorption, distribution, and excretion differences. Apply compartmental pharmacokinetic modeling to estimate KIEs on half-life () and bioavailability .
Q. What methodologies resolve contradictions between in vitro receptor binding assays and in vivo efficacy data for this compound?
- Methodological Answer : Conduct radioligand displacement assays (e.g., using ³H-nitrendipine) to measure calcium channel affinity. Correlate with patch-clamp electrophysiology to assess functional blockade. For in vivo discrepancies, analyze tissue-specific drug distribution via matrix-assisted laser desorption/ionization imaging (MALDI-IMS) and adjust for plasma protein binding effects .
Q. How can researchers optimize assays to evaluate this compound selectivity across L-type calcium channel subtypes?
- Methodological Answer : Use heterologous expression systems (e.g., HEK293 cells transfected with Cav1.2, Cav1.3) and measure IC₅₀ values via voltage-clamp recordings. Pair with silicon homology modeling to predict binding pocket interactions. Validate selectivity using knockout models or subtype-specific inhibitors .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other antihypertensives in combinatorial therapy?
- Methodological Answer : Apply Chou-Talalay combination index (CI) analysis to quantify synergy. Use factorial ANOVA to test interactions and dose-response surface modeling. Include Bayesian hierarchical models to account for inter-individual variability in clinical datasets .
Q. What protocols ensure long-term stability of this compound in biological matrices during longitudinal studies?
- Methodological Answer : Store samples at -80°C with antioxidants (e.g., BHT) to prevent oxidation. Validate stability using quality control (QC) spikes at low, mid, and high concentrations. Perform periodic reanalysis and use mixed-effects models to adjust for batch variability .
Key Methodological Considerations
- Data Presentation : Include raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials, formatted as per journal guidelines .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human studies, explicitly stating deuterium labeling implications .
- Conflict Resolution : Address data contradictions by triangulating results across multiple techniques (e.g., in vitro binding + in vivo imaging + computational modeling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
